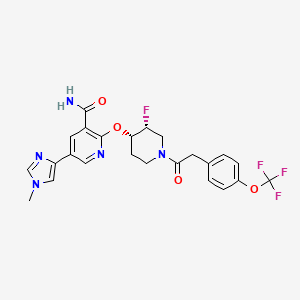
5-Amino-3-n-propyl-4-methylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-propyl-5-isoxazolamine, AldrichCPR, is a chemical compound with the empirical formula C7H12N2O and a molecular weight of 140.18 g/mol . This compound belongs to the isoxazole family, which is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-propyl-5-isoxazolamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-propyl-4-methyl-5-isoxazolecarboxylic acid with ammonia or an amine source to form the desired isoxazolamine . The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 4-Methyl-3-propyl-5-isoxazolamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-propyl-5-isoxazolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The isoxazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized isoxazolamines .
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-propyl-5-isoxazolamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-propyl-5-isoxazolamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Isopropyl-4-methyl-3-isoxazolamine: Similar structure with an isopropyl group instead of a propyl group.
4-Methyl-5-phenyl-3-isoxazolamine: Contains a phenyl group in place of the propyl group.
4-(Chloromethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole: Features chloromethyl and dichlorophenyl groups.
Uniqueness
4-Methyl-3-propyl-5-isoxazolamine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H12N2O |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
4-methyl-3-propyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H12N2O/c1-3-4-6-5(2)7(8)10-9-6/h3-4,8H2,1-2H3 |
InChI-Schlüssel |
OATYHCSCDXJNRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NOC(=C1C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene](/img/structure/B12046993.png)


![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12047007.png)




![11-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12047025.png)
![2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B12047026.png)
![9-fluoro-3-hydroxy-5-methyl-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047028.png)
![(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate;hydrate](/img/structure/B12047041.png)

![1-amino-N-(4-bromophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12047054.png)
